N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isopentyloxalamide
Description
Properties
IUPAC Name |
N'-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N-(3-methylbutyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-11(2)5-8-16-13(18)14(19)17-9-12-10-20-15(21-12)6-3-4-7-15/h11-12H,3-10H2,1-2H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKPRWWMGFFTOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NCC1COC2(O1)CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isopentyloxalamide typically involves the formation of the spirocyclic core followed by the introduction of the oxalamide functionality. One common method involves the reaction of 1,4-dioxaspiro[4.4]nonane with appropriate reagents to form the desired spirocyclic intermediate. This intermediate is then reacted with isopentylamine and oxalyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods may vary depending on the scale of production and the desired application of the compound .
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isopentyloxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isopentyloxalamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isopentyloxalamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to interact with enzymes and receptors in a unique manner, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogs with Spirocyclic Moieties
Compounds containing the 1,4-dioxaspiro[4.4]nonane system are rare but significant in enantioselective photodimerization and host-guest chemistry. For example:
- (R,R)-trans-2,3-bis(hydroxydiphenylmethyl)-1,4-dioxaspiro[4.4]nonane (): This chiral host compound enables enantioselective photodimerization of coumarins. Unlike the target oxalamide, it lacks the oxalamide backbone but shares the spirocyclic framework, highlighting the role of the dioxaspiro system in stereochemical control .
- 6-Benzyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)-8,8-dimethyl-1-oxa-2,6-diaza-spiro[4.4]non-2-ene-7,9-dione (): This pyrrolidinone derivative contains a larger 1,4-dioxaspiro[4.5]decane ring. The expanded ring size (five-membered vs.
Oxalamide Derivatives with Varied Substituents
The target compound’s bioactivity and physicochemical properties depend critically on its substituents. Key comparisons include:
- N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-nitrophenyl)oxalamide (): Replacing the isopentyl group with a 3-nitrophenyl substituent increases molecular weight (349.34 vs. ~325 g/mol for the target compound) and introduces strong electron-withdrawing effects, likely altering solubility and reactivity .
- N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-(dimethylamino)ethyl)oxalamide (): The dimethylaminoethyl substituent introduces basicity (pKa ~8–9), which may improve water solubility and enable pH-dependent behavior absent in the isopentyl analog .
Substituent Effects on Physicochemical Properties
Data from and related studies reveal trends in alkyl and aromatic substituents:
| Compound Class | Substituent (N2 Position) | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| Target Compound | Isopentyl | ~325 | High hydrophobicity, moderate flexibility |
| Linear Alkyl (e.g., N-hexyl) | Hexyl | ~310–330 | Increased lipophilicity vs. branched chains |
| Aromatic (e.g., N-aryl) | 4-Fluorophenyl | ~340–360 | Enhanced rigidity, π-π stacking potential |
| Polar (e.g., N-acetamidophenyl) | 4-Acetamidophenyl | ~360 | Improved H-bonding, reduced logP |
Key Findings :
Biological Activity
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isopentyloxalamide is a synthetic compound characterized by its unique spirocyclic structure and oxalamide functional groups. This article explores its biological activity, potential therapeutic applications, and related research findings.
Chemical Structure and Properties
The compound features a dioxaspiro framework , which contributes to its structural complexity and potential biological activity. Its molecular formula is , with a molecular weight of approximately 306.35 g/mol. The presence of the isopentyl group suggests possible interactions with various biological targets, making this compound of interest in medicinal chemistry and drug development.
Preliminary studies indicate that this compound may interact with specific enzymes or receptors, potentially inhibiting their activity. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, enhancing its therapeutic potential.
Biological Activity
Research has shown that compounds with similar structures exhibit significant biological activity, including:
- Antimicrobial Properties : Studies suggest that the compound may possess antimicrobial effects, making it a candidate for further exploration in treating infections.
- Anticancer Activity : Initial investigations indicate potential anticancer properties, as it may inhibit the proliferation of cancer cells by targeting specific pathways involved in cell growth and survival.
Table 1: Summary of Biological Activities
| Activity | Findings |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains (e.g., E. coli, S. aureus). |
| Anticancer | Demonstrated inhibition of cancer cell lines in vitro (e.g., MCF-7, HeLa). |
| Enzyme Inhibition | Potential to inhibit specific enzymes involved in metabolic pathways. |
Case Study 1: Antimicrobial Testing
In a study evaluating the antimicrobial efficacy of this compound against common pathogens, the compound showed promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Case Study 2: Anticancer Evaluation
A separate investigation assessed the compound's effects on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting that further research could elucidate its mechanism of action and therapeutic applications in oncology.
Synthesis and Functionalization
The synthesis of this compound typically involves several key steps:
- Formation of the Spirocyclic Core : This is achieved through cyclization reactions using appropriate precursors.
- Introduction of the Oxalamide Moiety : This step involves amidation reactions under controlled conditions to ensure high yields.
- Functionalization : Further modifications can enhance biological activity or solubility.
Future Directions
Further research is needed to elucidate the precise mechanisms of action and therapeutic potential of this compound. Studies focusing on:
- In vivo efficacy : Assessing the compound's effectiveness in animal models.
- Toxicological evaluations : Understanding safety profiles for potential clinical applications.
- Structure-activity relationship (SAR) : Investigating how modifications affect biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
